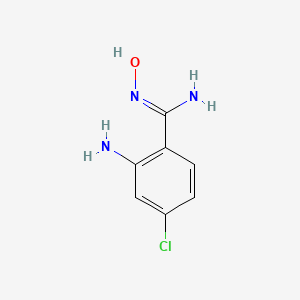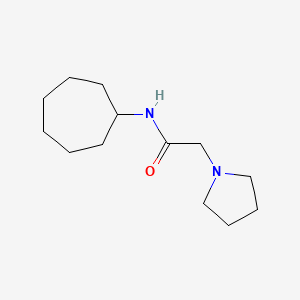
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide exerts its effects by inhibiting GSK-3, which is a serine/threonine kinase that regulates the activity of various signaling pathways, including the Wnt/beta-catenin pathway. GSK-3 phosphorylates beta-catenin, leading to its degradation and inhibition of Wnt signaling. By inhibiting GSK-3, this compound stabilizes beta-catenin and activates Wnt signaling, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on stem cells, this compound has been shown to have various biochemical and physiological effects. It has been reported to improve glucose metabolism and insulin sensitivity in diabetic mice by activating the Wnt signaling pathway. Moreover, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Additionally, this compound has been shown to improve cognitive function in mouse models of Alzheimer's disease by promoting the survival and differentiation of neural stem cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. Moreover, this compound has low toxicity and can be used at relatively low concentrations. However, this compound has some limitations. It is not stable in aqueous solutions and can degrade over time, which can affect its potency. Additionally, this compound can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
Despite the significant progress made in the field of stem cell research using 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide, there is still much to be explored. One potential future direction is the development of more potent and selective GSK-3 inhibitors that can overcome the limitations of this compound. Moreover, further studies are needed to investigate the long-term effects of this compound on stem cell differentiation and function. Additionally, the potential applications of this compound in other areas, such as cancer research and regenerative medicine, warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-amino-4-chloro-N'-hydroxybenzenecarboximidamide involves the reaction of 2-amino-4-chlorophenol with ethyl carbamate in the presence of an acid catalyst, followed by the addition of hydroxylamine hydrochloride to form the final product. The purity of the compound can be achieved through recrystallization or chromatographic techniques.
Applications De Recherche Scientifique
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide has been extensively studied for its potential applications in stem cell research. It has been shown to enhance the self-renewal and proliferation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), while maintaining their pluripotency and differentiation potential. Moreover, this compound has been used to generate specific cell types, such as neural progenitor cells, cardiomyocytes, and pancreatic beta cells, from stem cells. Additionally, this compound has been shown to improve the efficiency of gene editing and reprogramming techniques, making it a valuable tool in genetic engineering.
Propriétés
IUPAC Name |
2-amino-4-chloro-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOXCBJFMGGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)

![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)
![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)

